molecular formula C26H26F3NO4 B11514355 Diethyl 1-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11514355
M. Wt: 473.5 g/mol
InChI Key: NGUHQVFMYYDSGC-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.

Scientific Research Applications

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a calcium channel blocker, influencing cellular processes.

    Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in biological systems. By binding to these channels, it inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

    Felodipine: Known for its use in managing high blood pressure and angina.

Uniqueness

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of trifluoromethyl and dimethylphenyl groups, which can enhance its biological activity and stability compared to other dihydropyridines. These structural features may provide advantages in terms of potency, selectivity, and pharmacokinetic properties.

Properties

Molecular Formula

C26H26F3NO4

Molecular Weight

473.5 g/mol

IUPAC Name

diethyl 1-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H26F3NO4/c1-5-33-24(31)21-14-30(20-11-16(3)10-17(4)12-20)15-22(25(32)34-6-2)23(21)18-8-7-9-19(13-18)26(27,28)29/h7-15,23H,5-6H2,1-4H3

InChI Key

NGUHQVFMYYDSGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)C(F)(F)F)C(=O)OCC)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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